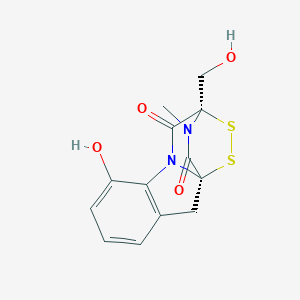
Dehydrogliotoxin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dehydrogliotoxin is a natural product that is produced by fungi, particularly by the species Penicillium and Aspergillus. It belongs to the class of compounds known as epipolythiodioxopiperazines (ETPs) and has been found to possess a range of biological activities. In recent years, dehydrogliotoxin has attracted significant attention from researchers due to its potential applications in the fields of medicine and agriculture.
Aplicaciones Científicas De Investigación
1. Chemical Structure and Derivatives
Dehydrogliotoxin, identified as a metabolite of Penicillium terlikowskii, has been a subject of interest in chemical research. It's characterized by its unique structure, C13H12N2O4S2, and has been studied for its chemical reactions and derivatives. For instance, specific treatments of dehydrogliotoxin with anhydrous acid yield sulphur, 1,2,3,4-tetrahydro-6-hydroxy-2-methyl-3-methylene-1,4-dioxopyrazino[1,2-a]-indole and the corresponding 1,3,4-trioxo-derivative, which are important for understanding its chemical properties and potential applications in various fields (Lowe, Taylor, & Vining, 1966).
2. Reaction with Triphenylphosphine
Research has explored the reaction of dehydrogliotoxin with triphenylphosphine, which results in the formation of an epithiodioxopiperazine and triphenylphosphine sulphide. This reaction involves the epimerization of the asymmetric centres of the dioxopiperazine ring, highlighting its complex chemical behavior and potential for further chemical synthesis applications (Safe & Taylor, 1971).
3. Synthesis Studies
Significant work has been done in the total synthesis of dehydrogliotoxin. The methodologies developed for its synthesis, such as Method A and Method B in Scheme 19 by Fukuyama et al., have broader implications for the synthesis of similar compounds and could contribute to advancements in organic chemistry and pharmaceuticals (Fukuyama, Nakatsuka, & Kishi, 1981).
Propiedades
Número CAS |
1668-07-1 |
|---|---|
Nombre del producto |
Dehydrogliotoxin |
Fórmula molecular |
C13H12N2O4S2 |
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
(1R,11R)-7-hydroxy-11-(hydroxymethyl)-15-methyl-12,13-dithia-9,15-diazatetracyclo[9.2.2.01,9.03,8]pentadeca-3(8),4,6-triene-10,14-dione |
InChI |
InChI=1S/C13H12N2O4S2/c1-14-10(18)12-5-7-3-2-4-8(17)9(7)15(12)11(19)13(14,6-16)21-20-12/h2-4,16-17H,5-6H2,1H3/t12-,13-/m1/s1 |
Clave InChI |
BNNLUYCZQNYABS-CHWSQXEVSA-N |
SMILES isomérico |
CN1C(=O)[C@]23CC4=C(N2C(=O)[C@]1(SS3)CO)C(=CC=C4)O |
SMILES |
CN1C(=O)C23CC4=C(N2C(=O)C1(SS3)CO)C(=CC=C4)O |
SMILES canónico |
CN1C(=O)C23CC4=C(N2C(=O)C1(SS3)CO)C(=CC=C4)O |
Sinónimos |
dehydrogliotoxin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




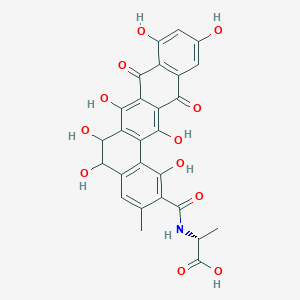


![ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B161163.png)
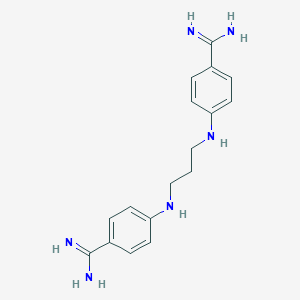
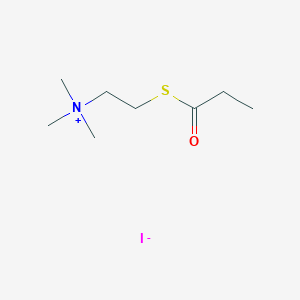


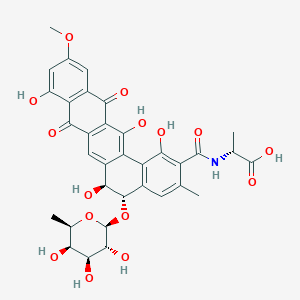
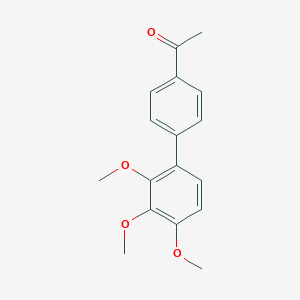


![Ethyl 4-[(5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carbonyl)amino]benzoate](/img/structure/B161189.png)